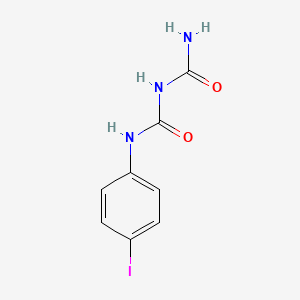

![molecular formula C20H19NO4 B5512635 N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)

N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarin derivatives are often synthesized through various methods, including the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The synthesis and chemical properties of compounds related to N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide have been extensively studied. For example, the work by Vlachou et al. (2023) describes the preparation of a new compound through a multi-component reaction involving acetamide derivatives, showcasing the versatility of these molecules in synthetic organic chemistry. This compound exhibited significant anti-lipid peroxidation activity, highlighting its potential in creating bioactive molecules (Vlachou et al., 2023).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to this compound. For instance, compounds based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, a related structure, have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This underlines the potential of such compounds in developing new antibacterial agents (Čačić et al., 2009).

Environmental Analysis

The analytical application of acetamide derivatives extends into environmental science. Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water, illustrating the role of such chemical analyses in monitoring environmental pollutants and ensuring water quality (Zimmerman et al., 2002).

Propriétés

IUPAC Name |

N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-17(24-12-18(22)21(2)3)10-9-15-16(11-19(23)25-20(13)15)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLAKZHMNAILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324757 |

Source

|

| Record name | N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307547-37-1 |

Source

|

| Record name | N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)